![molecular formula C29H27NO4S B301466 ethyl (5Z)-2-(4-methylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B301466.png)
ethyl (5Z)-2-(4-methylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (5Z)-2-(4-methylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate, also known as EMA401, is a chemical compound that has been extensively studied for its potential use as a pain reliever. The compound was initially developed as a treatment for neuropathic pain, a condition that affects millions of people worldwide.
Wirkmechanismus
Ethyl (5Z)-2-(4-methylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate works by blocking the activity of a protein called the angiotensin II type 2 receptor (AT2R). This receptor is involved in the regulation of pain, and blocking its activity can reduce pain signals. ethyl (5Z)-2-(4-methylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate has been shown to be selective for the AT2R, which means it does not affect other receptors in the body. This selectivity is important because it reduces the risk of side effects.
Biochemical and Physiological Effects:
ethyl (5Z)-2-(4-methylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate has been shown to reduce pain in preclinical studies, and several clinical trials have reported positive results. In a phase II clinical trial, ethyl (5Z)-2-(4-methylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate was shown to reduce pain in patients with postherpetic neuralgia, a type of neuropathic pain that occurs after a shingles infection. The drug was well-tolerated, and no serious adverse events were reported.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl (5Z)-2-(4-methylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate has several advantages for lab experiments. It is a selective AT2R antagonist, which means it has a specific target and does not affect other receptors in the body. This selectivity reduces the risk of side effects and makes it easier to study the drug's effects on pain. However, ethyl (5Z)-2-(4-methylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate has some limitations for lab experiments. It is a complex chemical compound that requires a multi-step synthesis process, which can be challenging and time-consuming. Additionally, ethyl (5Z)-2-(4-methylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate has not been extensively studied in animal models, which limits our understanding of its efficacy and safety.
Zukünftige Richtungen
There are several future directions for ethyl (5Z)-2-(4-methylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate research. One direction is to conduct further clinical trials to evaluate the drug's efficacy in treating other types of neuropathic pain. Another direction is to study the drug's safety and efficacy in animal models. This research could provide valuable information about the drug's pharmacokinetics and pharmacodynamics and help to identify any potential side effects. Additionally, researchers could explore the use of ethyl (5Z)-2-(4-methylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate in combination with other pain relievers to enhance its efficacy. Overall, ethyl (5Z)-2-(4-methylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate has shown promising results in preclinical and clinical studies, and further research could lead to the development of a new, effective treatment for neuropathic pain.
Synthesemethoden
Ethyl (5Z)-2-(4-methylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate can be synthesized using a multi-step process that involves several chemical reactions. The synthesis method starts with the reaction between 3-methylphenol and 4-bromobenzyl bromide to produce 4-bromo-3-methylphenylmethanol. This intermediate is then reacted with 4-methylaniline to produce 4-[(3-methylphenyl)methoxy]aniline. The final step involves the reaction between 4-[(3-methylphenyl)methoxy]aniline and 5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-2-thioxo-4-thiazolidinecarboxylic acid ethyl ester to produce ethyl (5Z)-2-(4-methylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl (5Z)-2-(4-methylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate has been extensively studied for its potential use as a pain reliever, particularly for neuropathic pain. Neuropathic pain is a type of chronic pain that is caused by damage to the nerves. It is a challenging condition to treat and often does not respond to traditional pain relievers such as opioids and nonsteroidal anti-inflammatory drugs (NSAIDs). ethyl (5Z)-2-(4-methylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate has shown promising results in preclinical studies, and several clinical trials have been conducted to evaluate its efficacy in treating neuropathic pain.
Eigenschaften
Produktname |
ethyl (5Z)-2-(4-methylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate |
---|---|
Molekularformel |
C29H27NO4S |
Molekulargewicht |
485.6 g/mol |
IUPAC-Name |
ethyl (5Z)-2-(4-methylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate |
InChI |
InChI=1S/C29H27NO4S/c1-4-33-29(32)26-27(31)25(35-28(26)30-23-12-8-19(2)9-13-23)17-21-10-14-24(15-11-21)34-18-22-7-5-6-20(3)16-22/h5-17,30H,4,18H2,1-3H3/b25-17- |
InChI-Schlüssel |
NKEJSFJHCUDNFF-UQQQWYQISA-N |
Isomerische SMILES |
CCOC(=O)C1=C(S/C(=C\C2=CC=C(C=C2)OCC3=CC=CC(=C3)C)/C1=O)NC4=CC=C(C=C4)C |
SMILES |
CCOC(=O)C1=C(SC(=CC2=CC=C(C=C2)OCC3=CC=CC(=C3)C)C1=O)NC4=CC=C(C=C4)C |
Kanonische SMILES |
CCOC(=O)C1=C(SC(=CC2=CC=C(C=C2)OCC3=CC=CC(=C3)C)C1=O)NC4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.